molecular formula C9H13ClN2O B3019059 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride CAS No. 2460749-53-3

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride

Cat. No.: B3019059
CAS No.: 2460749-53-3
M. Wt: 200.67
InChI Key: QHRXYPOWPWDWBN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride is a compound that features a cyclopropyl group and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride typically involves the reaction of cyclopropyl ketones with methylimidazole derivatives. One common method involves the use of 1H-imidazole-2-carbaldehyde as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride is unique due to the combination of its cyclopropyl and methylimidazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-5-4-10-9(11)6-8(12)7-2-3-7;/h4-5,7H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRXYPOWPWDWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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